3,3-Dimethylbutyraldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

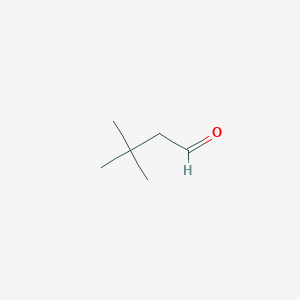

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3-dimethylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-6(2,3)4-5-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNUSYNQZJZUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183984 | |

| Record name | 3,3-Dimethylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2987-16-8 | |

| Record name | 3,3-Dimethylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylbutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002987168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM6HD7JKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 3,3-Dimethylbutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 3,3-Dimethylbutyraldehyde, a key intermediate in the synthesis of various compounds of interest to the pharmaceutical and flavor industries. This document details its chemical and physical characteristics, spectroscopic data, and safety information. Furthermore, it presents detailed experimental protocols for its synthesis and highlights its application in the development of therapeutic agents, particularly in the context of the MDM2-p53 signaling pathway.

Introduction

This compound, also known as tert-butylacetaldehyde or neohexanal, is a branched aliphatic aldehyde.[1][2] Its structural features, particularly the sterically hindering tert-butyl group, impart unique reactivity and properties. While it has applications in the fragrance industry, its primary significance in the context of drug development lies in its role as a crucial precursor for the synthesis of the high-intensity sweetener neotame and, more critically, for the generation of spiro-oxindole-based inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[1][3] This guide aims to provide a consolidated resource of its fundamental properties for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a clear, colorless liquid with an unpleasant odor.[2][4] Its core properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [2] |

| Molar Mass | 100.16 g/mol | |

| Appearance | Clear, colorless liquid | [2] |

| Odor | Unpleasant | [2] |

| Density | 0.798 g/cm³ (at 25 °C) | |

| Boiling Point | 104-106 °C | |

| Melting Point | -24 °C | [2] |

| Refractive Index | 1.397 (at 20 °C) | |

| Solubility in Water | 7.6 g/L | [2] |

Table 2: Safety Information

| Hazard Statement | GHS Classification | Precautionary Statements | Flash Point |

| H225: Highly flammable liquid and vapor | Flammable Liquid, Category 2 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | 13 °C (55.4 °F) - closed cup |

| H315: Causes skin irritation | Skin Irritation, Category 2 | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| H319: Causes serious eye irritation | Eye Irritation, Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Sources:[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.77 | t | 1H | -CHO |

| 2.25 | d | 2H | -CH₂- |

| 1.03 | s | 9H | -C(CH₃)₃ |

Note: Coupling constant (J) for the triplet (t) and doublet (d) is approximately 2.5 Hz.

Table 4: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 203.2 | C=O |

| 52.8 | -CH₂- |

| 30.8 | -C(CH₃)₃ |

| 29.3 | -C(CH₃)₃ |

Table 5: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Strong | C-H stretch (alkane) |

| 2871 | Medium | C-H stretch (alkane) |

| 2715 | Medium | C-H stretch (aldehyde) |

| 1728 | Strong | C=O stretch (aldehyde) |

| 1467 | Medium | C-H bend (alkane) |

| 1367 | Medium | C-H bend (alkane) |

Note: Spectroscopic data is compiled from typical values and may vary slightly based on experimental conditions.

Experimental Protocols

Laboratory-Scale Synthesis via Oxidation of 3,3-Dimethyl-1-butanol

This protocol is adapted from established oxidation methods for primary alcohols.

Materials:

-

3,3-Dimethyl-1-butanol

-

Pyridinium chlorochromate (PCC) or a Swern oxidation reagent system (oxalyl chloride, dimethyl sulfoxide, triethylamine)

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-1-butanol in anhydrous dichloromethane.

-

Oxidation:

-

Using PCC: Slowly add pyridinium chlorochromate (PCC) to the solution while stirring at room temperature. The reaction is typically complete within a few hours.

-

Using Swern Oxidation: In a separate flask, prepare the Swern reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide in dichloromethane at low temperature (-78 °C). To this, add a solution of 3,3-dimethyl-1-butanol in dichloromethane. After a short stirring period, add triethylamine to quench the reaction and form the aldehyde.

-

-

Work-up: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts (for PCC oxidation) or quench with water and separate the organic layer (for Swern oxidation).

-

Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Industrial-Scale Synthesis from tert-Butyl Chloride and Vinyl Acetate

This method is based on a patented industrial process.[5][6]

Step 1: Synthesis of 1-chloro-3,3-dimethylbutyl acetate

-

Charge a reactor with dichloromethane and cool to between -7°C and 2°C.

-

Add a Lewis acid catalyst such as aluminum trichloride.

-

Slowly add tert-butyl chloride followed by vinyl acetate while maintaining the low temperature.

-

Allow the reaction to proceed for several hours at a temperature between -2°C and 0°C.

-

Quench the reaction with deionized water and separate the organic phase.

Step 2: Hydrolytic Disproportionation and Purification

-

The crude 1-chloro-3,3-dimethylbutyl acetate is heated with an aqueous acid (e.g., hydrochloric acid or phosphoric acid) to between 100°C and 110°C and refluxed for several hours.[5]

-

The resulting mixture is then purified by distillation, collecting the fraction that boils between 104°C and 106°C to obtain high-purity this compound.[5]

Applications in Drug Development

The primary relevance of this compound in drug development stems from its use as a key building block for synthesizing molecules that interact with biological targets.

Precursor to Neotame

This compound is a critical starting material in the synthesis of neotame, a high-intensity artificial sweetener. The synthesis involves the reductive amination of aspartame with this compound.

Intermediate in the Synthesis of MDM2-p53 Inhibitors

A more direct application in therapeutic drug development is the use of this compound as a precursor for the synthesis of spiro-oxindole compounds. These scaffolds are potent inhibitors of the MDM2-p53 protein-protein interaction.[3] The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate.[4][7] Inhibiting the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest or apoptosis in cancer cells.[8]

The interaction between MDM2 and p53 is a critical cellular checkpoint. Under normal conditions, MDM2 keeps p53 levels low. In response to cellular stress, this interaction is disrupted, allowing p53 to become active.

The synthesis of spiro-oxindole inhibitors often involves a multi-component reaction. While a specific protocol starting from this compound is proprietary to drug discovery programs, a general workflow can be outlined. The aldehyde would first be converted to a suitable intermediate for the key cycloaddition step.

Conclusion

This compound is a versatile chemical intermediate with significant applications in both the flavor and pharmaceutical industries. Its fundamental properties, including its reactivity and spectroscopic characteristics, are well-defined. For drug development professionals, its role as a precursor to potent MDM2-p53 interaction inhibitors highlights its importance in the field of oncology research. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for further research and development involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2738153A1 - Preparation method for 3,3-dimethyl butyraldehyde - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 3,3-Dimethylbutyraldehyde (CAS: 2987-16-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyraldehyde, also known as tert-butylacetaldehyde, is an organic compound with the chemical formula C₆H₁₂O.[1] Its Chemical Abstracts Service (CAS) number is 2987-16-8. This aldehyde is a key intermediate in various chemical syntheses, most notably in the production of the high-intensity sweetener Neotame.[1][2][3] Beyond its role in the food industry, this compound is gaining attention in pharmaceutical research as a precursor for the synthesis of bioactive molecules, including potential anticancer agents. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications in drug development, and metabolic fate.

Chemical and Physical Properties

This compound is a colorless liquid with a distinctive fruity odor.[4] It is characterized by a branched structure, featuring a four-carbon backbone with two methyl groups attached to the third carbon.[4] This compound is soluble in organic solvents and has limited solubility in water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2987-16-8 | [5][6] |

| Molecular Formula | C₆H₁₂O | [6] |

| Molecular Weight | 100.16 g/mol | [6] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 104-106 °C | [5] |

| Density | 0.798 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.397 | [5] |

| Solubility in Water | Limited | [4] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with varying yields and complexities. Below are detailed protocols for two common laboratory-scale methods.

Oxidation of 3,3-Dimethyl-1-butanol

This method involves the oxidation of the corresponding primary alcohol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethyl-1-butanol in a suitable organic solvent such as dichloromethane.

-

Oxidizing Agent: Add a chosen oxidizing agent. Common choices include pyridinium chlorochromate (PCC) or a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Maintain the reaction at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures, depending on the chosen oxidizing agent.

-

Work-up: After the reaction is complete, quench the reaction mixture and extract the product with an organic solvent.

-

Purification: Purify the crude product by distillation to obtain pure this compound.

Synthesis from tert-Butyl Chloride and Vinyl Acetate

A patented method describes the synthesis from readily available starting materials, tert-butyl chloride and vinyl acetate, in the presence of a catalyst.[7]

Experimental Protocol:

-

Reaction Setup: In a reactor, combine tert-butyl chloride and vinyl acetate in a 1:0.84-0.93 weight ratio with a catalyst such as aluminum trichloride, p-toluene sulfonic acid, or iron trichloride.[7]

-

Catalytic Reaction: Conduct the catalytic reaction to yield 1-chloro-3,3-dimethyl butyl acetate.[7]

-

Hydrolytic Disproportionation: Heat the intermediate in the presence of the catalyst to a temperature between 100 and 110°C to induce hydrolytic disproportionation, forming a mixture containing this compound.[7]

-

Purification: Purify the mixture by distillation to yield this compound with a purity of up to 99.7% and a yield of approximately 95%.[7]

Table 2: Comparison of Synthesis Methods for this compound

| Method | Starting Materials | Key Reagents | Typical Yield | Purity | Reference |

| Oxidation of Alcohol | 3,3-Dimethyl-1-butanol | PCC or Swern reagents | Variable | High | General Method |

| From tert-Butyl Chloride | tert-Butyl Chloride, Vinyl Acetate | AlCl₃, p-TSA, or FeCl₃ | ~95% | ~99.7% | [7] |

Applications in Drug Development

While this compound is widely known as a precursor to the sweetener Neotame, it also serves as a valuable intermediate in the synthesis of pharmacologically active compounds.

Synthesis of Spiro-oxindoles as MDM2-p53 Inhibitors

A significant application of this compound in drug development is its use in the preparation of spiro-oxindoles. These compounds have been identified as potent and specific small-molecule inhibitors of the MDM2-p53 interaction, a critical pathway in cancer progression. The inhibition of this interaction can lead to the reactivation of the tumor suppressor protein p53, inducing apoptosis in cancer cells.

Synthesis of Neotame

The primary industrial application of this compound is in the synthesis of Neotame. This process involves the reductive amination of aspartame with this compound.

Experimental Protocol for Neotame Synthesis:

-

Reaction Mixture: In a reaction vessel, combine aspartame and this compound in methanol as the solvent.[3]

-

Catalyst: Add a palladium on carbon (Pd/C) catalyst.[3]

-

Hydrogenation: Carry out the reaction under hydrogen pressure.[3]

-

Filtration and Purification: After the reaction, filter the catalyst and purify the crude product through crystallization to obtain Neotame.[8]

Table 3: Reaction Parameters for Neotame Synthesis

| Parameter | Value | Reference |

| Reactants | Aspartame, this compound | [3] |

| Solvent | Methanol | [3] |

| Catalyst | Palladium on Carbon (Pd/C) | [3] |

| Reaction Type | Reductive Amination | [2] |

| Typical Yield | ~65% (finished product) | [8] |

Metabolic Pathway

Studies on the metabolism of the related compound 3,3-dimethyl-1-butanol in mice have provided insights into the likely metabolic fate of this compound. It is suggested that this compound is a transient intermediate that is rapidly metabolized.

The proposed metabolic pathway involves the oxidation of 3,3-dimethyl-1-butanol to this compound, which is then quickly converted to 3,3-dimethylbutyrate.[9] This rapid conversion is likely due to the cellular mechanisms for detoxifying reactive aldehydes. The resulting 3,3-dimethylbutyrate can then be further metabolized.

Caption: Proposed metabolic pathway of 3,3-Dimethyl-1-butanol.

Experimental Workflows

General Workflow for Synthesis and Purification

The synthesis and purification of this compound from its precursors generally follow a standard laboratory workflow.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a versatile chemical intermediate with established importance in the food industry and growing potential in pharmaceutical development. Its synthesis is well-documented, with scalable methods providing high-purity products. For researchers and drug development professionals, its role as a precursor to spiro-oxindoles highlights a promising avenue for the development of novel anticancer therapeutics. Understanding its chemical properties, synthesis, and metabolic fate is crucial for its effective application in both industrial and research settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. How is neotame made? | PDF [slideshare.net]

- 4. CAS 2987-16-8: 3,3-Dimethylbutanal | CymitQuimica [cymitquimica.com]

- 5. This compound 95 2987-16-8 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. EP2738153A1 - Preparation method for 3,3-dimethyl butyraldehyde - Google Patents [patents.google.com]

- 8. CN103145796B - Synthesis process of neotame - Google Patents [patents.google.com]

- 9. 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate ameliorate collagen-induced arthritis independent of choline trimethylamine lyase activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,3-Dimethylbutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutanal, also known as 3,3-dimethylbutyraldehyde or tert-butylacetaldehyde, is a branched saturated aliphatic aldehyde.[1] It is a key intermediate in the synthesis of various organic compounds, most notably the high-intensity sweetener neotame.[1][2][3] This document provides an in-depth overview of its chemical properties, synthesis protocols, and applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

3,3-Dimethylbutanal is a colorless liquid with a distinctive, somewhat fruity or unpleasant odor.[1][4] It is soluble in organic solvents and has limited solubility in water.[4] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3,3-Dimethylbutanal | [1][5] |

| Synonyms | This compound, Neohexanal, tert-Butylacetaldehyde | [1] |

| CAS Number | 2987-16-8 | [1] |

| Molecular Formula | C6H12O | [1][4] |

| Molar Mass | 100.161 g·mol−1 | [1] |

| Appearance | Clear, colorless liquid | [1][3][6] |

| Density | 0.798 g/cm³ (at 25 °C) | [1] |

| Boiling Point | 104 to 106 °C | [1] |

| Melting Point | -24 °C | [1] |

| Refractive Index | 1.397 (at 20°C) | [6] |

| Solubility in Water | 7.6 g/L | [1] |

| Flash Point | 13 °C (closed cup) |

Synthesis of 3,3-Dimethylbutanal

Several synthetic routes for 3,3-Dimethylbutanal have been developed, each with distinct advantages and applications. Below are detailed protocols for some of the key methods.

Catalytic Dehydrogenation of 3,3-Dimethyl-1-butanol

This method involves the copper-catalyzed dehydrogenation of the corresponding alcohol.[1]

Experimental Protocol:

-

Catalyst Preparation: Prepare a copper-based catalyst.

-

Reaction Setup: In a suitable reactor, charge 3,3-dimethyl-1-butanol.

-

Reaction Conditions: Heat the reactor to the reaction temperature and pass the alcohol vapor over the copper catalyst.

-

Product Collection: The resulting 3,3-Dimethylbutanal is collected through condensation.

-

Purification: The crude product is purified by distillation.

Synthesis from t-Butyl Chloride and Vinyl Acetate

A common industrial method involves the reaction of t-butyl chloride and vinyl acetate in the presence of a catalyst.[7][8]

Experimental Protocol:

-

Reaction Setup: Add dichloromethane to a reactor and cool to between -7°C and 2°C.

-

Catalyst Addition: Add a catalyst such as aluminum trichloride, p-toluenesulfonic acid, or iron trichloride.[7][8]

-

Reactant Addition: Slowly add t-butyl chloride followed by vinyl acetate to the cooled mixture.

-

Reaction: Allow the mixture to react for approximately 2 hours at a temperature between -2°C and 0°C to yield 1-chloro-3,3-dimethyl butyl acetate.[7]

-

Hydrolysis: The intermediate is then subjected to hydrolytic disproportionation at 100-110°C.[7]

-

Purification: The final product, 3,3-Dimethylbutanal, is purified by distillation.[7]

Oxidation of 1-Chloro-3,3-dimethylbutane

This method utilizes the oxidation of 1-chloro-3,3-dimethylbutane with dimethyl sulfoxide (DMSO).[2]

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine 1-chloro-3,3-dimethylbutane, sodium bicarbonate, sodium iodide, and DMSO.

-

Reaction: Heat the mixture to 140°C and stir for 2.5 hours.[2]

-

Distillation: After the reaction, add water to the mixture and distill to obtain an azeotropic mixture of 3,3-Dimethylbutanal and water.

-

Separation and Purification: Separate the organic phase to yield pure 3,3-Dimethylbutanal.[2] The purity of the aldehyde can exceed 99% by GC.[2]

Applications in Research and Development

3,3-Dimethylbutanal is a versatile intermediate with several important applications in the chemical and pharmaceutical industries.

-

Sweetener Synthesis: Its primary application is as a key raw material in the synthesis of the artificial sweetener neotame.[1][2] Neotame is produced through the reductive alkylation of aspartame with 3,3-Dimethylbutanal.[2]

-

Pharmaceutical Intermediates: It serves as an intermediate in the preparation of spiro-oxindoles, which are potent and specific small-molecule inhibitors of the MDM2-p53 interaction, a target in cancer therapy.[6]

-

Fine Chemicals: The compound is used in the synthesis of various fine chemicals, including those for the agrochemical industry.[9]

-

Flavor and Fragrance: It is utilized as a flavoring agent in food products and as a component in perfumes.[4][9]

Safety and Handling

3,3-Dimethylbutanal is a highly flammable liquid and vapor. It can cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be worn when handling this chemical. It should be stored in a well-ventilated place and kept cool.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound CAS 2987-16-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. CAS 2987-16-8: 3,3-Dimethylbutanal | CymitQuimica [cymitquimica.com]

- 5. 3,3-Dimethylbutanal | C6H12O | CID 76335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3-dimethylbutanal | 2987-16-8 [chemicalbook.com]

- 7. EP2738153A1 - Preparation method for 3,3-dimethyl butyraldehyde - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

Technical Guide: Molecular Weight of 3,3-Dimethylbutyraldehyde

Abstract

This technical document provides a comprehensive guide to the molecular weight of 3,3-Dimethylbutyraldehyde (also known as 3,3-dimethylbutanal). It outlines the theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC). This guide includes detailed data tables, a logical workflow for the calculation, and a summary of both theoretical and common experimental protocols for molecular weight determination, tailored for a scientific audience.

Chemical Identity

This compound is an organic compound classified as an aldehyde.[1] It is characterized by a branched four-carbon chain with two methyl groups attached to the third carbon.[1]

For precise identification and use in experimental and developmental contexts, its key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3,3-dimethylbutanal | [2][3] |

| Synonyms | This compound, tert-Butylacetaldehyde | [4] |

| CAS Number | 2987-16-8 | [2][4] |

| Molecular Formula | C₆H₁₂O | [1][2][4] |

| SMILES | CC(C)(C)CC=O | [2] |

| InChI Key | LTNUSYNQZJZUSY-UHFFFAOYSA-N | [2] |

Theoretical Molecular Weight Calculation

The molecular weight (MW) of a compound is the sum of the atomic weights of all atoms in its molecular formula. The calculation for this compound (C₆H₁₂O) is based on the standard atomic weights provided by IUPAC.

Atomic Weight Data

The standard atomic weights for the constituent elements of this compound are presented below. For elements with a range of natural isotopic abundance, the conventional value is used for this calculation.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Source |

| Carbon | C | 6 | [12.0096, 12.0116] | [5][6][7] |

| Hydrogen | H | 12 | [1.00784, 1.00811] | [6][8] |

| Oxygen | O | 1 | [15.99903, 15.99977] | [5][6][9] |

Calculation Protocol

The molecular weight is calculated as follows:

-

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of O atoms × Atomic Weight of O)

Using the conventional atomic mass values (Carbon: 12.011 g/mol , Hydrogen: 1.008 g/mol , Oxygen: 15.999 g/mol ):

-

MW = (6 × 12.011) + (12 × 1.008) + (1 × 15.999)

-

MW = 72.066 + 12.096 + 15.999

-

MW = 100.161 g/mol

Calculation Workflow

The logical process for determining the molecular weight from a chemical formula is illustrated in the following diagram.

Summarized Molecular Weight

The calculated and published molecular weight values for this compound are summarized below.

| Parameter | Value |

| Calculated Molecular Weight | 100.161 g/mol |

| Published Molecular Weight | 100.16 g/mol [4] |

Experimental Protocols

While the theoretical molecular weight is crucial, its experimental verification is a cornerstone of chemical characterization.

Protocol for Theoretical Calculation

-

Identify the Compound: Obtain the unambiguous name or identifier (e.g., CAS number) for the target molecule.

-

Determine Molecular Formula: Ascertain the correct molecular formula (e.g., C₆H₁₂O) from a reliable chemical database or literature.[3]

-

List Constituent Elements: Itemize all unique elements present in the formula (C, H, O).

-

Tabulate Atomic Weights: For each element, find the current standard atomic weight as published by IUPAC.

-

Calculate Molar Mass: Multiply the count of each element by its atomic weight and sum the results to obtain the final molecular weight in g/mol .

Protocol for Experimental Verification via Mass Spectrometry (Conceptual)

Mass spectrometry is the definitive method for experimentally determining the molecular weight of a compound. A conceptual workflow for an Electrospray Ionization Time-of-Flight (ESI-TOF) analysis is provided.

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically 1-10 µg/mL).

-

Ionization: Introduce the sample solution into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, gas-phase molecular ions, typically protonated ([M+H]⁺), are formed.

-

Mass Analysis: The generated ions are accelerated into the TOF mass analyzer. The time it takes for ions to travel the length of the flight tube is measured. Lighter ions travel faster than heavier ions.

-

Detection: An ion detector at the end of the flight tube records the arrival time of each ion.

-

Data Processing: The instrument software converts the time-of-flight data into a mass-to-charge (m/z) spectrum. For the [M+H]⁺ ion of this compound, a peak would be expected at approximately m/z 101.17. The molecular weight is then inferred from this measurement.

References

- 1. CAS 2987-16-8: 3,3-Dimethylbutanal | CymitQuimica [cymitquimica.com]

- 2. This compound, 97% 1 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 3,3-Dimethylbutanal | C6H12O | CID 76335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 6. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties and Determination of the Boiling Point of 3,3-Dimethylbutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3,3-dimethylbutyraldehyde (CAS No. 2987-16-8), with a primary focus on its boiling point. This document includes a compilation of its physicochemical data, a detailed experimental protocol for boiling point determination, and a visualization of its role as a key intermediate in chemical synthesis.

Physicochemical Data

This compound, also known as 3,3-dimethylbutanal or tert-butylacetaldehyde, is a branched aliphatic aldehyde.[1][2][3] Its physical and chemical properties are critical for its application in various synthetic processes, including the production of the high-intensity sweetener Neotame.[3][4][5]

The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Boiling Point | 104-106 °C | [1][2][3][6] |

| Molecular Formula | C6H12O | [1][7] |

| Molecular Weight | 100.16 g/mol | [2][7] |

| Density | 0.798 g/mL at 25 °C | [1][2][3] |

| Refractive Index | 1.397 (n20/D) | [1][2] |

| Flash Point | 10.6 - 13 °C | [1][2][6] |

| Vapor Pressure | 23.4 mmHg at 25 °C | [1] |

| Melting Point | -24 °C | [3] |

| Water Solubility | 7.6 g/L | [3] |

| CAS Number | 2987-16-8 | [1][2][3] |

Experimental Protocol: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the Thiele tube method is highly effective.[8] The following protocol details the steps for determining the boiling point of this compound.

Materials:

-

This compound sample

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 150 °C range)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.[8]

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the aldehyde and the sealed end pointing upwards.[8][9]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. Ensure the bottom of the test tube is aligned with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube and fill it with mineral oil until the side arm is about two-thirds full.

-

Immersion: Carefully insert the thermometer and the attached sample tube into the Thiele tube. The mineral oil level should be above the top of the this compound sample but below the opening of the test tube.

-

Heating: Gently heat the side arm of the Thiele tube using a Bunsen burner with a small flame or a heating mantle.[9] The design of the tube will ensure uniform heat distribution via convection.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. This occurs as the air trapped inside expands and is replaced by the vapor of the heated liquid.

-

Equilibrium and Reading: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Determination: The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of this compound.[8]

-

Safety Precautions: this compound is a flammable liquid with hazard statements H225, H315, H319, and H335.[2][6] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles) must be worn.

Visualization of Synthetic Pathway

This compound is a crucial intermediate in the industrial synthesis of Neotame, a high-intensity artificial sweetener.[3][5] The logical workflow from a precursor alcohol to the final product highlights the aldehyde's role.

Caption: Synthesis pathway of Neotame from 3,3-Dimethyl-1-butanol.

References

- 1. This compound CAS 2987-16-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 3,3-二甲基丁醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 3,3-dimethylbutanal | 2987-16-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound 95 2987-16-8 [sigmaaldrich.com]

- 7. 3,3-Dimethylbutanal | C6H12O | CID 76335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

Technical Guide: Physicochemical Properties of 3,3-Dimethylbutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density and refractive index of 3,3-Dimethylbutyraldehyde (CAS 2987-16-8), a key intermediate in various organic syntheses. The information is presented to support research, development, and quality control activities.

Core Physicochemical Data

The density and refractive index are critical parameters for the identification, purity assessment, and process control of this compound. The table below summarizes these key properties.

| Property | Value | Conditions |

| Density | 0.798 g/mL | at 25 °C |

| 0.798 g/cm³ | at 25 °C[1] | |

| Refractive Index | 1.397 | at 20 °C (n20/D) |

| 1.3960 to 1.3980 | at 20 °C, 589 nm[2] |

Experimental Protocols

While specific experimental determinations for this compound are not detailed in readily available literature, the following are standard and widely accepted methodologies for measuring the density and refractive index of liquid organic compounds.

Density Determination

The density of a liquid can be accurately determined using several methods. Two common and reliable techniques are pycnometry and the oscillating U-tube method.

1. Pycnometry

This gravimetric method provides high accuracy and is a fundamental technique for density determination.

-

Principle: The density is calculated from the mass of the liquid that completely fills a container of a known, constant volume (the pycnometer) at a specific temperature.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a constant-temperature bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined.

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The volume is adjusted precisely to the pycnometer's calibration mark.

-

The exterior of the pycnometer is carefully dried, and its mass is determined.

-

The density is calculated using the formula: ρ = (m₂ - m₁) / V where:

-

ρ is the density

-

m₁ is the mass of the empty pycnometer

-

m₂ is the mass of the pycnometer filled with the liquid

-

V is the volume of the pycnometer (previously determined using a reference liquid of known density, such as water).

-

-

2. Oscillating U-tube Densitometry

This method is rapid, requires a small sample volume, and is common in modern digital density meters.

-

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

-

Apparatus: Digital density meter with an oscillating U-tube.

-

Procedure:

-

The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

The sample (this compound) is injected into the U-tube, ensuring it is free of bubbles.

-

The instrument maintains a constant temperature and measures the oscillation period.

-

The density is automatically calculated by the instrument's software based on the calibration data.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental property used for substance identification and purity assessment.

Abbe Refractometer

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

-

Principle: It measures the critical angle of refraction of a thin layer of the sample liquid placed between two prisms.

-

Apparatus: Abbe refractometer, a monochromatic light source (typically a sodium D-line at 589 nm), and a constant-temperature circulator.

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

-

A few drops of the sample (this compound) are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument's light source is switched on.

-

The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and onto the center of the crosshairs.

-

The refractive index value is read directly from the instrument's scale.

-

The temperature of the measurement is recorded from the thermometer attached to the prisms. If the measurement temperature deviates from the standard temperature (usually 20 °C), a temperature correction may be necessary.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the experimental determination of density and refractive index.

Caption: Workflow for Density Measurement using Pycnometry.

Caption: Workflow for Refractive Index Measurement.

References

An In-depth Technical Guide to the Spectral Data of 3,3-Dimethylbutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 3,3-Dimethylbutyraldehyde. Detailed experimental protocols and visual representations of the molecular structure and analytical workflows are included to support researchers in the identification and characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.77 | Triplet | 2.7 | 1H | H-1 (Aldehyde) |

| 2.23 | Doublet | 2.7 | 2H | H-2 (Methylene) |

| 1.02 | Singlet | - | 9H | H-4 (tert-Butyl) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 203.2 | C-1 (Carbonyl) |

| 52.8 | C-2 (Methylene) |

| 31.0 | C-3 (Quaternary) |

| 29.2 | C-4 (Methyl) |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2962 | C-H Stretch (Alkyl) |

| 2872 | C-H Stretch (Alkyl) |

| 2712 | C-H Stretch (Aldehyde) |

| 1728 | C=O Stretch (Aldehyde) |

| 1468 | C-H Bend (Alkyl) |

| 1367 | C-H Bend (tert-Butyl) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 100 | 5 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | 15 | [C₃H₇]⁺ |

| 41 | 30 | [C₃H₅]⁺ |

| 29 | 25 | [CHO]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

A solution of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

A drop of neat this compound is placed directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and purification.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source.

-

Ionization:

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The ion detector records the abundance of each ion.

-

Data Acquisition: The mass spectrum is recorded over a mass range of m/z 10-200.

Mandatory Visualization

An In-depth Technical Guide to 3,3-Dimethylbutyraldehyde: Chemical Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylbutyraldehyde, a branched-chain aliphatic aldehyde, serves as a key intermediate in the synthesis of various organic compounds, most notably the high-intensity sweetener Neotame. Its distinct chemical structure and properties necessitate a thorough understanding for its effective utilization in research and development. This technical guide provides a comprehensive overview of the chemical structure, isomers, and synthetic methodologies of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its spectroscopic data for characterization. This document is intended to be a valuable resource for chemists and researchers involved in organic synthesis, fine chemical manufacturing, and drug discovery.

Chemical Structure and Properties of this compound

This compound, systematically named 3,3-dimethylbutanal, is a six-carbon aldehyde with a quaternary carbon atom adjacent to the methylene group of the aldehyde function. This structural feature imparts specific reactivity and physical properties to the molecule.

The chemical structure of this compound is as follows:

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3,3-Dimethylbutanal | [1] |

| Synonyms | tert-Butylacetaldehyde, Neohexanal | [2][3] |

| CAS Number | 2987-16-8 | [2] |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Unpleasant, somewhat fruity | [3][4] |

| Boiling Point | 104-106 °C | [2][6] |

| Density | 0.798 g/mL at 25 °C | [2][6] |

| Refractive Index (n²⁰/D) | 1.397 | [2][6] |

| Solubility | Soluble in organic solvents, limited solubility in water | [4] |

Isomers of this compound (C₆H₁₂O)

The molecular formula C₆H₁₂O encompasses a variety of structural isomers, including other aldehydes and ketones. A comprehensive understanding of these isomers is crucial for analytical differentiation and for understanding potential side products in synthesis.

Aldehyde Isomers

The aldehyde isomers of C₆H₁₂O are characterized by different carbon skeletons.

Caption: Aldehyde Isomers of C₆H₁₂O.

Table 2: Aldehyde Isomers of C₆H₁₂O

| Isomer Name | Structure |

| Hexanal | CH₃(CH₂)₄CHO |

| 2-Methylpentanal | CH₃CH₂CH₂CH(CH₃)CHO |

| 3-Methylpentanal | CH₃CH₂CH(CH₃)CH₂CHO |

| 4-Methylpentanal | (CH₃)₂CHCH₂CH₂CHO |

| 2,2-Dimethylbutanal | CH₃CH₂C(CH₃)₂CHO |

| 2,3-Dimethylbutanal | CH₃CH(CH₃)CH(CH₃)CHO |

| 3,3-Dimethylbutanal | (CH₃)₃CCH₂CHO |

| 2-Ethylbutanal | CH₃CH₂CH(CH₂CH₃)CHO |

Ketone Isomers

The ketone isomers of C₆H₁₂O feature the carbonyl group at different positions within the carbon chain.

Caption: Ketone Isomers of C₆H₁₂O.

Table 3: Ketone Isomers of C₆H₁₂O

| Isomer Name | Structure |

| Hexan-2-one | CH₃CO(CH₂)₃CH₃ |

| Hexan-3-one | CH₃CH₂CO(CH₂)₂CH₃ |

| 3-Methylpentan-2-one | CH₃CH₂CH(CH₃)COCH₃ |

| 4-Methylpentan-2-one | (CH₃)₂CHCH₂COCH₃ |

| 2-Methylpentan-3-one | (CH₃)₂CHCOCH₂CH₃ |

| 3,3-Dimethylbutan-2-one | (CH₃)₃CCOCH₃ |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, 3,3-dimethyl-1-butanol. Other methods, such as those starting from haloalkanes, have also been developed.

Oxidation of 3,3-Dimethyl-1-butanol

The controlled oxidation of 3,3-dimethyl-1-butanol to the aldehyde is a critical transformation, avoiding over-oxidation to the carboxylic acid.

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by quenching with a hindered base like triethylamine.

References

- 1. 3,3-Dimethylbutanal | C6H12O | CID 76335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2738153A1 - Preparation method for 3,3-dimethyl butyraldehyde - Google Patents [patents.google.com]

- 3. EP2738153B1 - Preparation method for 3,3-dimethyl butyraldehyde - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. data.epo.org [data.epo.org]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 3,3-Dimethylbutyraldehyde: Synonyms, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyraldehyde, a branched saturated aliphatic aldehyde, is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and flavorings.[1][2] Its unique molecular structure makes it a valuable building block in organic synthesis.[1] This technical guide provides a comprehensive overview of its synonyms, alternative names, chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, with a focus on its role in the production of the high-intensity sweetener neotame.

Synonyms and Alternative Names

This compound is known by several names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing. The most common synonym is its IUPAC name, 3,3-dimethylbutanal .[3][4] Other frequently used names include tert-Butylacetaldehyde and Neohexanal .[3][4]

A comprehensive list of its identifiers is provided below:

| Identifier Type | Identifier |

| IUPAC Name | 3,3-Dimethylbutanal[3] |

| CAS Number | 2987-16-8[4] |

| EC Number | 221-054-3[4] |

| UNII | CAM6HD7JKI[4] |

| Synonyms | This compound, tert-Butylacetaldehyde, Neohexanal, 3-Methylisovaleraldehyde, Butanal, 3,3-dimethyl-[3][4] |

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₁₂O[1][2] |

| Molecular Weight | 100.16 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Odor | Unpleasant[3] |

| Density | 0.798 g/cm³ at 25 °C[3] |

| Boiling Point | 104-106 °C[5] |

| Melting Point | -24 °C[3] |

| Flash Point | 13 °C (55.4 °F) - closed cup[5] |

| Refractive Index | n20/D 1.397 (lit.)[5] |

| Solubility in water | 7.6 g/L[3] |

Spectral Data

Spectroscopic data is critical for the identification and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[6] An Attenuated Total Reflectance (ATR-IR) spectrum is also available and can be used for rapid identification.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectral data are available for this compound, providing detailed information about its molecular structure.[4][8] ¹⁷O NMR data has also been reported.[9][10]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Method 1: Oxidation of 3,3-Dimethyl-1-butanol

A common and efficient method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 3,3-dimethyl-1-butanol.[3]

Reaction:

(CH₃)₃CCH₂CH₂OH → (CH₃)₃CCH₂CHO

Experimental Protocol (General):

This synthesis can be achieved using various oxidizing agents. A widely used method involves a copper-catalyzed dehydrogenation.[3] Alternative methods include Swern oxidation or using other modern oxidation reagents.[11]

Example Protocol: Copper-Catalyzed Dehydrogenation

-

Catalyst Preparation: Prepare a copper-based catalyst, for example, by impregnating a support material with a copper salt followed by reduction.

-

Reaction Setup: Place the catalyst in a fixed-bed reactor. Heat the reactor to the desired reaction temperature (e.g., 250-350 °C).

-

Reactant Feed: A mixture of 3,3-dimethyl-1-butanol vapor and an inert carrier gas (e.g., nitrogen) is passed over the heated catalyst.

-

Product Collection: The product stream, containing this compound, unreacted alcohol, and hydrogen gas, is cooled to condense the liquid components.

-

Purification: The collected liquid is then purified by fractional distillation to isolate the this compound.

Method 2: Reaction of tert-Butyl Chloride and Vinyl Acetate

An alternative industrial-scale synthesis involves the reaction of tert-butyl chloride with vinyl acetate in the presence of a Lewis acid catalyst, followed by hydrolysis.[12][13]

Experimental Protocol: [12]

-

Reaction of tert-Butyl Chloride and Vinyl Acetate:

-

To a solution of a Lewis acid catalyst (e.g., aluminum trichloride) in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., -5 to 0 °C), add tert-butyl chloride and vinyl acetate.

-

Allow the reaction to proceed for a set period.

-

Quench the reaction with water.

-

-

Hydrolysis:

-

The intermediate product from the first step is hydrolyzed, typically under acidic conditions, to yield this compound.

-

-

Purification:

-

The crude product is purified by distillation. A purity of over 99% can be achieved.[14]

-

Applications in Drug Development and Industry

The primary application of this compound is as a crucial intermediate in the synthesis of the artificial sweetener neotame .[3][15] Neotame is produced through the reductive amination of aspartame with this compound.[15][16] This aldehyde is also used in the synthesis of certain pharmaceuticals and as a flavoring agent.[1][2] It is an intermediate in the preparation of spiro-oxindoles, which are investigated as potential inhibitors of the MDM2-p53 interaction.[1]

Safety and Handling

This compound is a highly flammable liquid and vapor.[17] It causes skin and serious eye irritation and may cause respiratory irritation.[4][17]

Precautionary Measures: [17]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Store in a cool, well-ventilated place. Keep the container tightly closed.

-

In case of fire, use dry chemical, CO₂, or alcohol-resistant foam.

Always consult the Safety Data Sheet (SDS) before handling this chemical.[17][18]

Diagrams

Below are diagrams representing the synthesis workflows for this compound, generated using the DOT language.

Caption: Synthesis of this compound via oxidation of 3,3-Dimethyl-1-butanol.

Caption: Two-step synthesis of this compound from tert-butyl chloride and vinyl acetate.

References

- 1. 3,3-dimethylbutanal | 2987-16-8 [chemicalbook.com]

- 2. CAS 2987-16-8: 3,3-Dimethylbutanal | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 3,3-Dimethylbutanal | C6H12O | CID 76335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3-二甲基丁醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Butanal, 3,3-dimethyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 3,3-dimethylbutanal(2987-16-8) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. JP2010031021A - Preparation of this compound by oxidation of 3,3-dimethyl butanol - Google Patents [patents.google.com]

- 12. EP2738153A1 - Preparation method for 3,3-dimethyl butyraldehyde - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Neotame | C20H30N2O5 | CID 9810996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

The Genesis of a Key Synthetic Building Block: A Technical Guide to 3,3-Dimethylbutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylbutyraldehyde, a branched aliphatic aldehyde, serves as a critical intermediate in the synthesis of various high-value chemicals, most notably the high-intensity sweetener Neotame. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It includes a detailed compilation of its physicochemical properties, experimental protocols for seminal and modern synthetic routes, and graphical representations of reaction pathways and workflows to facilitate a deeper understanding for researchers and professionals in chemical and pharmaceutical development.

Introduction and Historical Context

The history of this compound, also known as tert-butylacetaldehyde, is intertwined with the broader exploration of aliphatic aldehydes in the early 20th century. While the general class of aldehydes was first isolated by Baron Justus von Liebig in 1835, the industrial production and specific investigation of many individual aldehydes commenced in the early 1900s.[1][2] An early documented synthesis of this compound can be traced back to the work of Homer Adkins in 1931, where its physical properties were first characterized.[3]

Initially, like many aldehydes, it was of interest for its potential applications in perfumery and as a flavoring agent due to the characteristic, albeit often unpleasant, odors of aliphatic aldehydes.[4][5] However, the most significant driver for the extensive study and industrial-scale production of this compound came much later with its identification as a key precursor for the synthesis of Neotame.[6] This application spurred the development of more efficient and cost-effective manufacturing processes, moving beyond early laboratory-scale preparations.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in synthetic applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [6] |

| Molar Mass | 100.161 g·mol⁻¹ | [6] |

| Appearance | Clear, colorless liquid | [6] |

| Odor | Unpleasant, characteristic aldehyde odor | [6] |

| Density | 0.798 g/cm³ (at 25 °C) | [6] |

| Melting Point | -24 °C | [6] |

| Boiling Point | 104 to 106 °C | [6] |

| Solubility in Water | 7.6 g/L | [6] |

| Refractive Index (n²⁰/D) | 1.397 | [7] |

Key Synthetic Methodologies

The synthesis of this compound has evolved from early laboratory methods to sophisticated industrial processes. The following sections detail some of the most significant synthetic routes.

Early Synthesis: Dehydrogenation of 3,3-Dimethyl-1-butanol (Adkins, 1931)

One of the earliest documented methods for preparing this compound involved the dehydrogenation of the corresponding alcohol, 3,3-dimethyl-1-butanol.

Experimental Protocol:

The synthesis is performed via a copper-catalyzed dehydrogenation of 3,3-dimethyl-1-butanol.[6] While the specific details of the 1931 protocol require direct consultation of the original publication, a general modern procedure based on this chemistry is as follows:

-

A reaction vessel is charged with 3,3-dimethyl-1-butanol and a copper-based catalyst.

-

The mixture is heated to a temperature sufficient to induce dehydrogenation, typically in the range of 200-300 °C.

-

The gaseous products, consisting of this compound and hydrogen gas, are passed through a condenser to liquefy the aldehyde.

-

The crude aldehyde is then purified by fractional distillation.

References

- 1. carrementbelle.com [carrementbelle.com]

- 2. Aldehydes in perfumery — Scentspiracy [scentspiracy.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Aldehyde Facet: History, Chemistry, and Iconic Perfumes [blog.delacourte.com]

- 5. Aldehydes: Potent Molecules that Reveal and Enhance Fragrances - Cramer Latam [cramerlatam.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.com [encyclopedia.com]

Atmospheric Chemistry and Degradation of 3,3-Dimethylbutyraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyraldehyde, a branched aliphatic aldehyde, is utilized in the synthesis of fragrances and the artificial sweetener neotame.[1][2] Its release into the atmosphere, coupled with its formation as a degradation product of other volatile organic compounds (VOCs), necessitates a thorough understanding of its atmospheric chemistry.[3][4] This technical guide provides an in-depth analysis of the atmospheric degradation pathways of this compound, focusing on its reactions with key atmospheric oxidants and its photolytic decomposition. The information presented herein is critical for accurately modeling air quality and understanding the potential environmental impact of this compound.

Atmospheric Degradation Pathways

The atmospheric lifetime and fate of this compound are primarily governed by four key processes:

-

Reaction with hydroxyl radicals (OH) : The dominant daytime oxidant in the troposphere.

-

Reaction with chlorine atoms (Cl) : Particularly relevant in marine and coastal areas.

-

Reaction with nitrate radicals (NO3) : The primary nighttime oxidant in the troposphere.

-

Photolysis : Direct degradation by solar radiation.

The following sections detail the kinetics and products of each of these degradation pathways.

Reaction with Hydroxyl Radicals (OH)

The gas-phase reaction with the hydroxyl radical is a major atmospheric sink for this compound. The reaction proceeds primarily through the abstraction of the aldehydic hydrogen atom, leading to the formation of a 3,3-dimethylbutanoyl radical.

Reaction Products: The primary products identified from the reaction of this compound with OH radicals include 2,2-dimethylpropanal, acetone, and formaldehyde.[3][5] In the presence of nitrogen oxides (NOx), organic nitrates are also expected to be formed.

Reaction with Chlorine Atoms (Cl)

In environments where chlorine atoms are present, such as the marine boundary layer, the reaction with this compound is a rapid degradation process. Similar to the reaction with OH radicals, the abstraction of the aldehydic hydrogen is the dominant reaction channel.

Reaction Products: The main degradation products observed are 2,2-dimethylpropanal, acetone, and formaldehyde.[3][5] In NOx-rich environments, the formation of peroxy-3,3-dimethylbutyryl nitrate has been identified.[3]

Reaction with Nitrate Radicals (NO3)

During the nighttime, the reaction with the nitrate radical becomes a significant removal pathway for this compound.

Reaction Products: The degradation of this compound by NO3 radicals leads to the formation of organic nitrates.[3]

Photolysis

This compound can absorb ultraviolet radiation in the troposphere, leading to its photodecomposition. This process can proceed through two main channels, known as Norrish Type I and Norrish Type II reactions.

-

Norrish Type I: Involves the cleavage of the C-C bond adjacent to the carbonyl group, forming a 3,3-dimethylpropyl radical and a formyl radical (HCO).

-

Norrish Type II: Proceeds through an intramolecular hydrogen abstraction, leading to the formation of isobutene and vinyl alcohol. The vinyl alcohol then rapidly tautomerizes to acetaldehyde.[3]

Photolysis Products: The major products from the photolysis of this compound are isobutene, carbon monoxide, and ethanal (from the tautomerization of vinyl alcohol).[3]

Quantitative Data

The following tables summarize the experimentally determined rate constants and photolysis quantum yields for the atmospheric degradation of this compound.

Table 1: Rate Constants for the Gas-Phase Reactions of this compound with Atmospheric Oxidants at 298 K

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH | (2.73 ± 0.27) x 10⁻¹¹ | [6] |

| Cl | (1.27 ± 0.08) x 10⁻¹⁰ | [3][4] |

| NO3 | (2.00 ± 0.14) x 10⁻¹⁴ | [1] |

Table 2: Photolysis Quantum Yields for this compound at 700 Torr and 298 K

| Parameter | Value | Reference |

| Total Quantum Yield (Φ_total) | 0.36 ± 0.03 | [3] |

| Norrish Type I Quantum Yield (Φ_I) | 0.071 | [3] |

| Norrish Type II Quantum Yield (Φ_II) | 0.199 | [3] |

Table 3: Product Yields from the Atmospheric Degradation of this compound

| Degradation Pathway | Product | Molar Yield (%) | Reference |

| Reaction with Cl | 2,2-Dimethylpropanal | Not Quantified | [3][5] |

| Acetone | Not Quantified | [3][5] | |

| Formaldehyde | Not Quantified | [3][5] | |

| Reaction with OH | 2,2-Dimethylpropanal | Not Quantified | [3][5] |

| Acetone | Not Quantified | [3][5] | |

| Formaldehyde | Not Quantified | [3][5] | |

| Reaction with NO3 | Organic Nitrates | Not Quantified | [3] |

| Photolysis | Isobutene | Not Quantified | [3] |

| Carbon Monoxide | Not Quantified | [3] | |

| Ethanal | Not Quantified | [3] |

Note: While the primary products have been identified, their molar yields for the reactions with OH, Cl, and NO3 radicals were not explicitly quantified in the reviewed literature.

Experimental Protocols

The kinetic and product data presented in this guide were primarily obtained using well-established experimental techniques in the field of atmospheric chemistry.

Kinetic Studies: Relative Rate Method

The rate constants for the reactions of this compound with OH, Cl, and NO3 radicals were determined using the relative rate method. This technique involves monitoring the simultaneous decay of the target compound and a reference compound with a known rate constant in the presence of the oxidant.

Experimental Setup:

-

Reaction Chamber: Experiments are typically conducted in large-volume (e.g., 50 L) Pyrex or Teflon smog chambers at atmospheric pressure (around 760 Torr) and a constant temperature (e.g., 298 K).[3]

-

Reactant Introduction: Known concentrations of this compound, the reference compound, and the oxidant precursor are introduced into the chamber.

-

Oxidant Generation:

-

OH radicals are often generated by the photolysis of methyl nitrite (CH3ONO) in the presence of NO or the photolysis of H2O2.[3]

-

Cl atoms are typically produced by the photolysis of molecular chlorine (Cl2).[3]

-

NO3 radicals are generated from the thermal decomposition of dinitrogen pentoxide (N2O5).

-

-

Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography with Flame Ionization Detection (GC-FID).[3][5]

Data Analysis: The ratio of the natural logarithms of the initial and final concentrations of the target compound versus the reference compound is plotted. The slope of this plot, multiplied by the known rate constant of the reference reaction, yields the rate constant for the reaction of interest.

Product Identification and Quantification

The stable end products of the degradation reactions are identified and quantified using a combination of analytical techniques.

-

FTIR Spectroscopy: Provides real-time identification and quantification of reactants and products with characteristic infrared absorption features.[3][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of complex mixtures of reaction products. Samples are typically collected from the reaction chamber onto a solid-phase microextraction (SPME) fiber or into a sorbent tube and then thermally desorbed into the GC-MS system.[3][5]

-

Typical GC-MS Parameters: A common setup involves a capillary column (e.g., DB-5ms) with a temperature program that ramps from a low initial temperature (e.g., 40°C) to a higher final temperature (e.g., 250°C) to separate compounds with a wide range of volatilities. The mass spectrometer is operated in electron ionization (EI) mode to generate fragmentation patterns that can be compared to spectral libraries for compound identification.

-

Photolysis Studies

Photolysis experiments are conducted by irradiating a mixture of this compound in air with a UV light source that simulates the solar spectrum.

Experimental Setup:

-

Photoreactor: A quartz or Pyrex reactor is used to allow for the transmission of UV radiation.

-

Light Source: A bank of black-light or sun-lamps is commonly used to initiate photolysis.

-

Actinometry: The light intensity (photon flux) is determined by the photolysis of a chemical actinometer with a well-known quantum yield, such as ozone or nitrogen dioxide.

-

Product Analysis: The decay of the parent aldehyde and the formation of photoproducts are monitored over time using FTIR or GC-MS.

Data Analysis: The photolysis rate is determined from the first-order decay of this compound. The quantum yield is then calculated by dividing the photolysis rate by the product of the absorption cross-section of the aldehyde and the measured photon flux.

Visualizations

Atmospheric Degradation Pathways of this compound

References

- 1. witpress.com [witpress.com]

- 2. Kinetic study of OH and NO3 radical reactions with 14 aliphatic aldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. Kinetic study of the vapour-phase reaction between aliphatic aldehydes and the nitrate radical - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. scholarworks.uark.edu [scholarworks.uark.edu]

- 6. researchgate.net [researchgate.net]

3,3-Dimethylbutyraldehyde: A Technical Guide to its Environmental Fate and Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract